5,8-Dihydro-5,8-methanoisoquinoline
Description
Properties
IUPAC Name |
4-azatricyclo[6.2.1.02,7]undeca-2(7),3,5,9-tetraene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c1-2-8-5-7(1)9-3-4-11-6-10(8)9/h1-4,6-8H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QACSFFYEWKIBTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3=C2C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70535637 | |
| Record name | 5,8-Dihydro-5,8-methanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90343-62-7 | |
| Record name | 5,8-Dihydro-5,8-methanoisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70535637 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,8-Dihydro-5,8-methanoisoquinoline can be achieved through several methods. Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetal under acidic conditions to produce isoquinolines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
5,8-Dihydro-5,8-methanoisoquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of quinoline derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of halogenated isoquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Antiviral Properties
5,8-Dihydro-5,8-methanoisoquinoline derivatives have been investigated for their antiviral properties, particularly against HIV. Research indicates that these compounds can act as intermediates in the synthesis of novel heterocyclic compounds that exhibit protective effects against HIV infection by binding to chemokine receptors . The ability to modify the structure of these compounds enhances their efficacy and selectivity.
1.2 Anticancer Activity
Several studies have highlighted the potential of this compound derivatives in anticancer research. For instance, synthetic analogs have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . Their unique structural features allow for interaction with specific molecular targets involved in cancer progression.
Organic Synthesis
2.1 Synthesis of Complex Molecules
The compound serves as a valuable precursor in the synthesis of complex organic molecules. It has been utilized in multicomponent reactions to generate diverse chemical entities with potential biological activities. For example, a study demonstrated the successful synthesis of 5,6-dihydropyrrolo[2,1-a]isoquinolines using isatin and terminal alkynes in the presence of this compound . This approach showcases its utility in creating molecular diversity from readily available starting materials.
Photochemical Applications
3.1 Triplet-Sensitized Reactions
Research has explored the photochemical behavior of this compound derivatives under triplet-sensitized conditions. These studies reveal that the compound undergoes regioselective migration during photorearrangements, which can be harnessed for synthetic applications . Understanding these photochemical properties allows for the development of new synthetic methodologies that leverage light as a reaction trigger.
Data Summary
The following table summarizes key findings related to the applications of this compound:
Case Studies
Case Study 1: Synthesis of Antiviral Agents
In a study focused on synthesizing antiviral agents derived from this compound, researchers developed a series of compounds that demonstrated significant activity against HIV. The structural modifications made to the base compound enhanced its binding affinity to target receptors .
Case Study 2: Photochemical Behavior
Another investigation into the photochemical properties of this compound revealed that its derivatives could efficiently undergo triplet-sensitized reactions leading to novel products with potential applications in organic synthesis .
Mechanism of Action
The mechanism of action of 5,8-Dihydro-5,8-methanoisoquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5,8-Dihydro-5,8-methanoisoquinoline can be contextualized against related isoquinoline and quinoline derivatives. Below is a comparative analysis:
Table 1: Structural and Physical Properties of this compound and Analogues
Key Observations :
Electronic Effects: Halogen substituents (Cl, F) in 5,8-Dichloro-/Difluoroisoquinoline increase electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the methano bridge alters electron distribution without introducing strong electron-withdrawing groups .
Synthetic Accessibility: 6,7-Dichloro-5,8-quinolinedione derivatives are synthesized via oxidation of 8-hydroxyquinoline, a well-documented pathway . The methano-bridged analogue, however, lacks detailed synthetic protocols, suggesting challenges in its preparation.
Q & A
Basic: What are the established synthetic routes for preparing 5,8-Dihydro-5,8-methanoisoquinoline, and how can reaction conditions be optimized for yield improvement?
The synthesis of this compound (CAS 108744-29-2) typically involves cyclization strategies due to its tricyclic structure. For example, analogous methano-bridged isoquinoline derivatives are synthesized via Diels-Alder reactions or photochemical cyclization of precursors like tetrahydroisoquinolines. Optimization focuses on:
- Catalyst selection : Lewis acids (e.g., AlCl₃) or transition metals may enhance cyclization efficiency.
- Temperature control : Reactions often require precise thermal conditions (e.g., 80–120°C) to balance yield and side-product formation .
- Precursor functionalization : Introducing electron-donating groups (e.g., methoxy) to the isoquinoline backbone can stabilize intermediates, as seen in related methoxy-substituted derivatives .
Yield improvements (e.g., from 25% to 40%) are achievable by adjusting stoichiometry and solvent polarity, as demonstrated in quinoline-5,8-dione syntheses .
Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers prioritize?
Key techniques include:
- ¹H/¹³C NMR : To confirm the tricyclic scaffold. For example, methine protons in the methano bridge appear as distinct singlets (δ ~3.5–4.5 ppm), while aromatic protons show splitting patterns consistent with isoquinoline substitution .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C-H in the bridge (2900–2850 cm⁻¹) are diagnostic .
- HRMS : Accurate mass analysis (e.g., [M+H]⁺ at m/z 143.073) confirms molecular formula (C₁₀H₉N) .
- X-ray crystallography : Resolves spatial arrangement of the methano bridge, critical for validating computational models .
Advanced: How do electronic effects of substituents influence the reactivity of this compound derivatives in nucleophilic or electrophilic reactions?
Substituents alter electron density distribution:
- Electron-donating groups (e.g., methoxy) : Activate the isoquinoline ring toward electrophilic substitution at positions para to the substituent. For instance, 5-methoxy derivatives show enhanced reactivity at C-6 and C-7 .
- Electron-withdrawing groups (e.g., Cl) : Direct nucleophilic attacks to electron-deficient positions. In 4-chloro-5,8-dimethylquinoline, the chlorine atom withdraws electron density, making adjacent carbons susceptible to nucleophilic substitution .
- Bridge effects : The methano group imposes steric constraints, limiting access to certain positions. Computational studies (e.g., DFT) can predict regioselectivity by mapping electrostatic potential surfaces .
Advanced: What computational methods are suitable for predicting the electronic properties and potential reaction pathways of this compound?
- Density Functional Theory (DFT) : Calculates HOMO/LUMO energies to predict sites for electrophilic/nucleophilic attacks. For example, methoxy groups lower LUMO energy, increasing electrophilicity .
- Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways, such as solvolysis of halogenated derivatives .
- QSAR Modeling : Links substituent descriptors (e.g., Hammett σ) to biological activity, aiding in rational drug design for antimicrobial derivatives .
- Docking Studies : Evaluates interactions with biological targets (e.g., enzymes), as demonstrated for dihydroisoquinoline diones .
Advanced: How can researchers resolve contradictions in reported biological activities of this compound derivatives through systematic structure-activity relationship (SAR) studies?
Conflicting bioactivity data often arise from variations in substituent patterns or assay conditions. A robust SAR approach includes:
- Systematic substituent variation : Synthesize derivatives with incremental changes (e.g., alkyl vs. aryl groups at C-6/C-7) and test under standardized conditions .
- Pharmacophore mapping : Identify essential moieties (e.g., the methano bridge or carbonyl groups) using 3D alignment tools .
- Meta-analysis : Compare data across studies while controlling for variables like purity (e.g., ≥95% by HPLC) and solvent effects .
For example, conflicting antimicrobial results in quinoline-5,8-diones were resolved by correlating electron-withdrawing substituents with enhanced activity against Gram-positive bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
